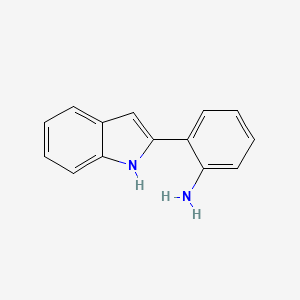

2-(2-Aminophenyl)indol

Übersicht

Beschreibung

2-(2-Aminophenyl)indole is an indole derivative . It has been reported as an amination reagent . It undergoes condensation with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to afford new 6-cyanoindolo[3,2-c]quinoline derivatives, having pharmacological applications .

Synthesis Analysis

Ceria-supported ruthenium catalysts have been found to be quite effective for the selective direct synthesis of indole via intramolecular dehydrogenative N-heterocyclization of 2-(2-aminophenyl)ethanol . An AgOTf-catalyzed reaction of β-(2-Aminophenyl)-α,β-ynones provides 3-unsubstituted 2-acylindoles in good yields under microwave heating .Molecular Structure Analysis

The molecular structure of 2-(2-Aminophenyl)indole is C14H12N2 . The molecular weight is 208.26 .Chemical Reactions Analysis

2-(2-Aminophenyl)indole undergoes condensation with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to afford new 6-cyanoindolo[3,2-c]quinoline derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Aminophenyl)indole include a molecular weight of 208.26 . The melting point is 154-155°C .Wissenschaftliche Forschungsanwendungen

Pharmazeutika: Antikrebsmittel

Indol-Derivate, einschließlich 2-(2-Aminophenyl)indol, wurden auf ihr Potenzial als Antikrebsmittel untersucht. Der Indol-Kern ist eine häufige Struktur in vielen synthetischen Arzneimittelmolekülen, und Modifikationen an diesem Kern können zu Verbindungen mit hoher Affinität zu mehreren Rezeptoren führen, was bei der Krebsbehandlung entscheidend ist .

Antivirale Forschung

Verbindungen, die auf dem Indol-Gerüst basieren, haben sich als vielversprechend als antivirale Mittel erwiesen. So wurden beispielsweise Derivate von this compound synthetisiert und auf ihre inhibitorische Aktivität gegen Influenza A und andere Viren getestet, was die Vielseitigkeit dieser Verbindung bei der Entwicklung neuer Therapeutika belegt .

Entzündungshemmende Anwendungen

Die entzündungshemmenden Eigenschaften von Indol-Derivaten sind gut dokumentiert. This compound kann als Ausgangsmaterial für die Synthese von Verbindungen verwendet werden, die auf entzündungsfördernde Signalwege abzielen, was ein Potenzial für die Behandlung chronisch-entzündlicher Erkrankungen bietet .

Antibiotische Studien

Indol-Derivate wurden auf ihre antimikrobielle Wirksamkeit hin untersucht. Neue aus this compound synthetisierte Verbindungen wurden gegen eine Vielzahl von mikrobiellen Stämmen getestet, was zur Suche nach neuen Antibiotika und antimikrobiellen Wirkstoffen beiträgt .

Entwicklung von Antioxidantien

Der Indol-Kern ist Bestandteil vieler Verbindungen mit antioxidativen Eigenschaften. Die Forschung an this compound-Derivaten könnte zur Entwicklung neuer Antioxidantien führen, die bei der Bekämpfung von oxidativen Stress-bedingten Erkrankungen wichtig sind .

Forschung zu neurodegenerativen Erkrankungen

Indol-Verbindungen wurden in die Behandlung neurodegenerativer Erkrankungen verwickelt. Die Modifikation von this compound könnte zu neuen Medikamenten führen, die helfen, Krankheiten wie Alzheimer und Parkinson durch gezielte Ansprache spezifischer neurologischer Signalwege zu behandeln .

Landwirtschaftliche Chemie: Pflanzenwachstumsregulatoren

Indol-Derivate, einschließlich derer, die aus this compound synthetisiert wurden, spielen eine Rolle im Pflanzenwachstum und in der Entwicklung. Sie können zur Synthese von Pflanzenhormonen oder -regulatoren verwendet werden, die verschiedene Aspekte der Pflanzenphysiologie beeinflussen .

Materialwissenschaften: Organische Halbleiter

Der Indol-Kern von this compound kann bei der Synthese organischer Halbleiter eingesetzt werden. Diese Materialien werden in elektronischen Geräten verwendet und haben Anwendungen bei der Entwicklung effizienterer und flexibler elektronischer Komponenten .

Wirkmechanismus

Target of Action

2-(2-Aminophenyl)indole, also known as 2-(1H-indol-2-yl)aniline, is an indole derivative Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It has been reported as an amination reagent . It undergoes condensation with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to afford new 6-cyanoindolo[3,2-c]quinoline derivatives . These derivatives have pharmacological applications .

Biochemical Pathways

Indole is a signaling molecule produced both by bacteria and plants . It plays a role in microbial signaling, particularly in the human gut . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Pharmacokinetics

The compound’s molecular weight (20826) suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

It has been reported that the compound can be used in the synthesis of mono and bis-indolo[1,2-c]quinazolines . These derivatives have been reported as antimicrobial agents, isocryptolepine alkaloids with antimalarial activity, and cyanoindolo[3,2-c]quinolines and benzimidazo[1,2-c]quinazolines as antitumor agents .

Action Environment

It is known that the compound is an indole derivative , and indoles are known to be involved in environmental signaling, particularly in microbial communities .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(1H-indol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKRGXQCKYFJCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352891 | |

| Record name | 2-(2-Aminophenyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32566-01-1 | |

| Record name | 2-(2-Aminophenyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Aminophenyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

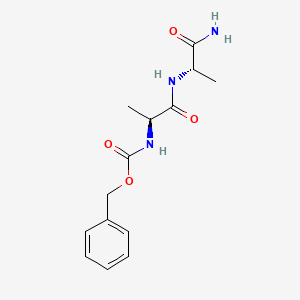

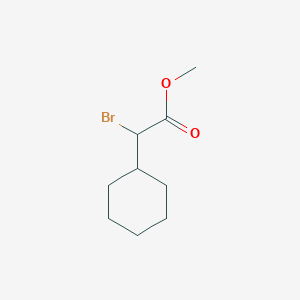

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

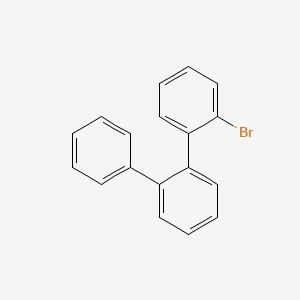

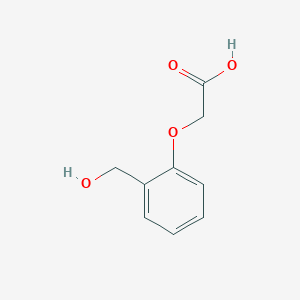

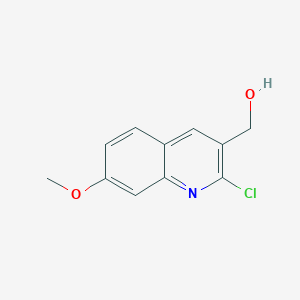

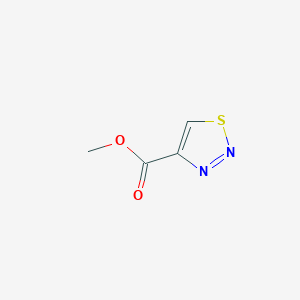

Feasible Synthetic Routes

Q1: What are the main synthetic routes to 2-(2-Aminophenyl)indole derivatives?

A1: Several methods have been reported, including: * Condensation with benzothiazole-2-carbonitriles: This approach utilizes appropriate diamines, like 2-(2-aminophenyl)indole or 2-(2-aminophenyl)benzymidazole, condensed with benzothiazole-2-carbonitriles to yield indolo[1,2-c]quinazolines and benzimidazo[1,2-c]quinazolines. [] * Reaction with nitroalkenes: An unexpected cyclization occurs when 2-(2-aminophenyl)indoles react with nitroalkenes in the presence of polyphosphoric acid. This pathway leads to the formation of isocryptolepine derivatives, a natural alkaloid. []* Palladium(II)-catalyzed cycloamidation: This method utilizes 2-(2-Aminophenyl)indoles and isocyanides (aliphatic or aromatic) to form tetracyclic fused pyridine derivatives in the presence of a copper catalyst. []

Q2: What biological activities have been reported for 2-(2-Aminophenyl)indole derivatives?

A2: * Antitumor activity: Indolo[1,2-c]benzo[1,2,3]triazine derivatives, synthesized from 2-(2-Aminophenyl)indole, have demonstrated potent antitumor activity against various cancer cell lines in vitro. []* Antimicrobial activity: Indolo[1,2-c]benzo[1,2,3]triazines also exhibit notable antifungal and antibacterial activity, particularly against Streptococcus and Staphylococcus species. [] Certain mono- and bis-indolo[1,2-c] quinazolines have also shown promising antibacterial and antifungal activities. []* Efflux Pump Inhibition: Research indicates that 2-(2-Aminophenyl)indole itself (referred to as RP2 in the study) can effectively inhibit efflux pumps in Staphylococcus aureus, potentially reversing antibiotic resistance. []

Q3: How does 2-(2-Aminophenyl)indole interact with bacterial efflux pumps?

A3: While the exact binding mechanism is still under investigation, in silico docking studies suggest that 2-(2-Aminophenyl)indole interacts with the active site of the NorA efflux pump in S. aureus. This interaction disrupts the efflux mechanism, leading to increased intracellular accumulation of antibiotics and potentially resensitizing resistant bacteria. []

Q4: Has 2-(2-Aminophenyl)indole shown efficacy in in vivo models of bacterial infection?

A4: Yes, a study demonstrated the efficacy of 2-(2-Aminophenyl)indole in combination with ciprofloxacin in a murine thigh infection model. The combination therapy showed significantly enhanced bacterial clearance compared to ciprofloxacin alone, highlighting its potential as a novel therapeutic strategy against resistant infections. []

Q5: What are the analytical methods used to quantify 2-(2-Aminophenyl)indole and its derivatives?

A5: While specific methods for 2-(2-Aminophenyl)indole were not detailed in the provided abstracts, researchers commonly utilize High-Performance Liquid Chromatography (HPLC) techniques. For example, derivatization of 2-(2-Aminophenyl)indole with reagents like p-aminobenzoic acid (p-AMBA), followed by ion-pair chromatography or RP-HPLC, could be employed. [] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are also crucial for structural characterization. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[bicyclo[3.2.0]hept-2-ene-6,2'-[1,3]dioxolane]](/img/structure/B1595231.png)